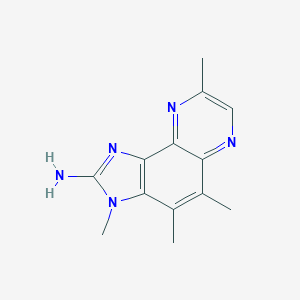
Boc-L-homoserine
Descripción general
Descripción
Boc-L-homoserine is a compound with the molecular formula C9H17NO5 . It is a variant of serine with an additional group CH2 attached to its backbone . Boc-L-homoserine is an important compound and a building block in the chemical and pharmaceutical industry .
Synthesis Analysis
The synthesis of L-homoserine has been investigated in detail. The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Molecular Structure Analysis
The molecular weight of Boc-L-homoserine is 219.23 g/mol . The IUPAC name is (2 S )-4-hydroxy-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI is InChI=1S/C9H17NO5/c1-9 (2,3)15-8 (14)10-6 (4-5-11)7 (12)13/h6,11H,4-5H2,1-3H3, (H,10,14) (H,12,13)/t6-/m0/s1 .
Chemical Reactions Analysis
The Boc group in Boc-L-homoserine is stable towards most nucleophiles and bases . The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase .
Aplicaciones Científicas De Investigación
Biocatalysis in Chemical Synthesis
Boc-L-homoserine: is utilized in the cascade enzymatic synthesis of L-homoserine, which is a critical building block in the chemical and pharmaceutical industries . This process involves a one-pot synthesis with substrate recycling catalyzed by an aldolase and a transaminase. The development of kinetic and reactor models through this method has led to significant improvements in product concentration and volume productivity .
Quorum Sensing in Bacteria
The compound plays a role in the study of quorum sensing (QS) , a bacterial communication process regulated by signaling molecules like N-Acyl Homoserine Lactone . Understanding the molecular mechanisms of QS can lead to advancements in controlling bacterial behavior, which has implications for environmental adaptation and the development of biotechnological applications .
Pharmaceutical Research
In pharmaceutical research, Boc-L-homoserine derivatives are explored for their potential therapeutic applications. For instance, the synthesis of novel chalcone-based L-homoserine lactones could lead to the development of new drugs that modulate quorum sensing in pathogenic bacteria .
Process Optimization and Design
Mathematical modeling of the enzymatic synthesis of L-homoserine, which involves Boc-L-homoserine , is crucial for process optimization and design in industrial applications . This modeling helps in understanding complex relationships between process variables and in developing strategies for process improvement.
Enzyme Kinetics and Reaction Mechanisms
The study of Boc-L-homoserine in enzymatic reactions provides insights into enzyme kinetics and reaction mechanisms. This knowledge is essential for the design of efficient biocatalytic processes and for scaling up reactions for industrial production .
Building Block for Synthetic Chemistry
As a versatile building block, Boc-L-homoserine is used in synthetic chemistry to create a wide range of compounds. Its protective group, “Boc,” which stands for tert-butoxycarbonyl , is particularly useful in peptide synthesis, where it protects the amino group during the coupling of amino acids .
Safety and Hazards
While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .
Relevant Papers
The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .
Mecanismo De Acción
Target of Action
Boc-L-homoserine is a derivative of the amino acid L-homoserine L-homoserine, the parent compound, is known to be an impurity of cobicistat, a cytochrome p450 3a (cyp3a) inhibitor used for the treatment of hiv/aids infection .
Mode of Action
It is known that l-homoserine, the parent compound, plays a role in the synthesis of proteins and other essential biomolecules . It is also involved in the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Biochemical Pathways
L-homoserine is involved in several biochemical pathways. It is synthesized via the “phosphorylated pathway,” which employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Pharmacokinetics
The synthesis of l-homoserine, the parent compound, has been studied . The one-pot cascade synthesis of L-homoserine involves substrate recycling catalyzed by an aldolase and a transaminase .
Result of Action
L-homoserine, the parent compound, plays a crucial role in protein synthesis and the production of essential biomolecules . It also influences the secretion of anabolic hormones, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Action Environment
Environmental factors can influence the action of Boc-L-homoserine. For instance, temperature, pH, and electron acceptors can affect the features of aerobic granules, such as their metabolic activities, physicochemical properties, and production of extracellular polymeric substances . These factors can potentially influence the AHL-producing and AHL-quenching activities of aerobic granules .
Propiedades
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-homoserine | |
CAS RN |
41088-86-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the significance of Boc-L-homoserine in the synthesis of peptide nucleic acid (PNA) analogues?
A: Boc-L-homoserine serves as a crucial starting material for synthesizing novel amino acids that mimic the structure of DNA bases. These amino acids, incorporating adenine, guanine, cytosine, or thymine, are linked by peptide bonds, forming the backbone of α-PNA. [, ] This novel PNA analogue aims to overcome the limitations of traditional PNA, which primarily binds to homopurine and homopyrimidine sequences. []
Q2: How is Boc-L-homoserine utilized in the synthesis of these DNA base-modified amino acids?
A: The synthesis involves a key intermediate, (S)-2-(N-Boc-amino)-4-bromobutyric acid methyl ester, derived from Boc-L-homoserine. This intermediate undergoes alkylation with the desired DNA base. Subsequent hydrolysis yields the final DNA base-modified amino acid ready for incorporation into α-PNA oligomers. [] For instance, reacting N-Boc-L-homoserine benzylester with N3-benzoylthymine under Mitsunobu conditions followed by deprotection steps yields N-Boc-L-α-amino-γ-thymine butyric acid, a thymine-containing building block for α-PNAs. []
Q3: What are the potential advantages of using α-PNA over traditional PNA?
A: α-PNA, designed as a true peptide mimic of DNA, holds the potential to expand the repertoire of recognizable DNA sequences beyond the limitations of traditional PNA. This broadened recognition capability stems from the incorporation of all four DNA bases into its structure. [] Consequently, α-PNA could pave the way for developing novel gene-targeting therapeutics with enhanced specificity and efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

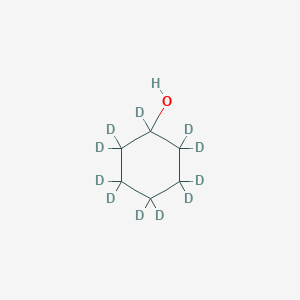
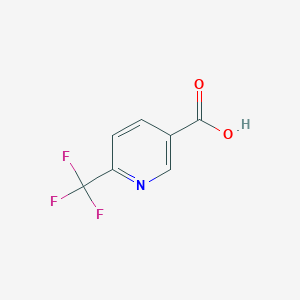
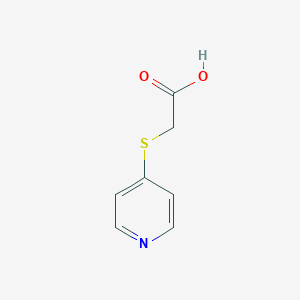
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
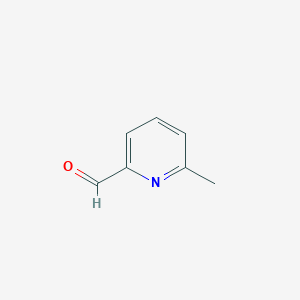


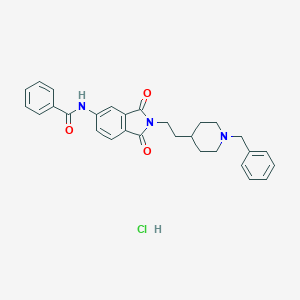
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
